2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused bicyclic core with a pyran ring annulated to a pyridine moiety. Key structural features include:
- 6-(Tetrahydrofuran-2-ylmethyl) group: Introduces chirality and modulates solubility due to the oxygen-rich tetrahydrofuran (THF) moiety.
- 2-Amino and 3-cyano groups: Critical for hydrogen bonding and electronic interactions, common in bioactive molecules .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12-9-17-19(21(26)25(12)11-15-3-2-8-27-15)18(16(10-23)20(24)28-17)13-4-6-14(22)7-5-13/h4-7,9,15,18H,2-3,8,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMVHSBGZPKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-bromobenzaldehyde, malononitrile, and other reagents under controlled conditions. For instance, one reported method involves refluxing a mixture of 3,5-cyclohexanedione, 4-bromobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine in ethanol for several hours to yield the target compound .
Antimicrobial Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine exhibit significant antimicrobial properties. For example, compounds similar to the one have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against others like Pseudomonas aeruginosa .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyran derivatives have been studied for their cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. The presence of the bromophenyl group is thought to enhance these effects by increasing the lipophilicity and biological availability of the compound .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of related compounds. For instance, they have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets. For example, modifications in the tetrahydrofuran moiety or variations in substitution on the bromophenyl ring can significantly alter its pharmacological profile .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives for their antibacterial efficacy using the agar-well diffusion method. Compounds were tested against common pathogens with results indicating that certain modifications led to enhanced activity against Bacillus subtilis and Staphylococcus aureus .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that modifications to the pyran ring structure resulted in varying degrees of cytotoxicity. One derivative showed IC50 values in the low micromolar range against breast cancer cells .
- Inflammation Models : In vivo models demonstrated that compounds similar to 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile effectively reduced inflammatory markers in animal models induced by carrageenan .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen vs.
- Oxygen vs. Nitrogen Heterocycles : The THF group in the target compound may improve aqueous solubility over pyridine () or benzodioxole () substituents due to its oxygen content .
- Melting Points : Derivatives with rigid aromatic substituents (e.g., ) exhibit higher melting points than aliphatic variants, correlating with crystalline stability .
Spectral and Structural Analysis
IR Spectroscopy :
- Target Compound : Expected NH/OH stretches (~3400 cm⁻¹), C≡N (~2190 cm⁻¹), and C=O (~1660 cm⁻¹) .
- : Shows C=O at 1636 cm⁻¹ and hydroxyl at 3406 cm⁻¹ .
- : Pyrano[3,2-c]pyridones exhibit C=O at 1615–1661 cm⁻¹, consistent with the target’s lactone moiety .
NMR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
